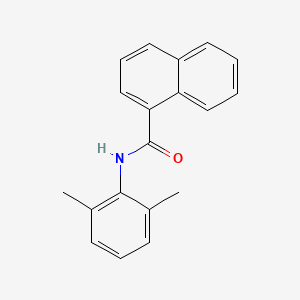
1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclopentyloxy group attached to a propanol backbone, which is further linked to a tetramethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentanol, 2,2,6,6-tetramethylpiperidine, and epichlorohydrin.
Step 1: Cyclopentanol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(cyclopentyloxy)-2,3-epoxypropane.
Step 2: The epoxy compound is then reacted with 2,2,6,6-tetramethylpiperidine under acidic conditions to open the epoxide ring and form 1-(cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols under mild to moderate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alkanes.
- Substitution products vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as a stabilizer in biological assays.
- Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its activity in modulating certain biological pathways.
Industry:
- Utilized in the development of specialty chemicals.
- Employed in the formulation of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and stabilization of reactive intermediates.
Comparison with Similar Compounds
- 1-(Cyclopentyloxy)-3-(dimethylamino)propan-2-ol
- 1-(Cyclopentyloxy)-3-(morpholin-4-yl)propan-2-ol
- 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol
Uniqueness:
- The presence of the tetramethylpiperidinyl group distinguishes it from other similar compounds, providing unique steric and electronic properties.
- The hydrochloride salt form enhances its solubility and stability compared to its free base counterparts.
This detailed overview provides a comprehensive understanding of 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-cyclopentyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-16(2)10-7-11-17(3,4)18(16)12-14(19)13-20-15-8-5-6-9-15;/h14-15,19H,5-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYXDFULXTBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC2CCCC2)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride](/img/structure/B2599218.png)



![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)

![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2599229.png)
![2-Cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2599232.png)
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-OL hydrochloride](/img/new.no-structure.jpg)
